2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-(m-tolyl)acetamide
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Overview
Description
2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-(m-tolyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as PTAC and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
PTAC exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins that are involved in the inflammatory and cancer pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is responsible for the production of inflammatory prostaglandins. Additionally, PTAC has been found to inhibit the activity of various proteins that are involved in the cancer pathway, such as Akt and mTOR.
Biochemical and Physiological Effects:
PTAC has been found to exhibit significant anti-inflammatory and antioxidant effects. It has been found to reduce the levels of various inflammatory cytokines such as TNF-α and IL-6. Additionally, PTAC has been found to reduce the levels of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. PTAC has also been found to exhibit significant anticancer activity, inducing apoptosis in various cancer cell lines.
Advantages and Limitations for Lab Experiments
PTAC has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Additionally, it exhibits significant therapeutic effects at relatively low concentrations, making it a potential candidate for drug development. However, PTAC also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, it has not been extensively studied for its toxicity and safety profile, which may limit its potential for clinical use.
Future Directions
There are several potential future directions for the study of PTAC. One potential direction is the development of PTAC derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine the safety and toxicity profile of PTAC in vivo. Finally, the potential therapeutic applications of PTAC in various diseases such as cancer and inflammation need to be further explored.
Synthesis Methods
The synthesis of PTAC involves the reaction of 8-hydroxyquinoline with 4-phenylpiperazine in the presence of a catalyst to form the intermediate compound. The intermediate compound is then reacted with m-tolylacetic acid to form PTAC.
Scientific Research Applications
PTAC has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, PTAC has been found to exhibit significant anticancer activity, making it a potential candidate for the treatment of various types of cancer.
properties
IUPAC Name |
N-(3-methylphenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-21-7-5-9-23(19-21)29-27(33)20-34-25-12-6-8-22-13-14-26(30-28(22)25)32-17-15-31(16-18-32)24-10-3-2-4-11-24/h2-14,19H,15-18,20H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSBTCXKLJWQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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